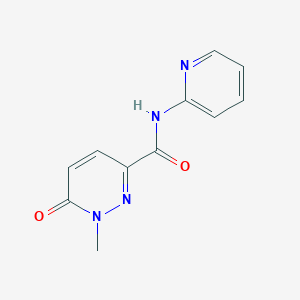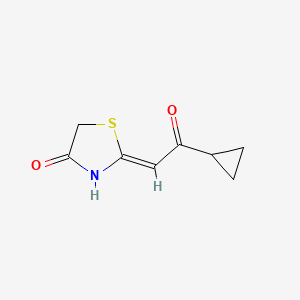![molecular formula C16H14FNO4S4 B2722837 4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-25-7](/img/structure/B2722837.png)
4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, commonly known as "FTS," is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. FTS is a sulfonamide derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of FTS is not fully understood. However, it has been suggested that FTS inhibits the activity of several enzymes, including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 3 (STAT3). These enzymes are involved in cell proliferation, survival, and migration, which are all processes that are dysregulated in cancer cells.
Biochemical and Physiological Effects:
FTS has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer drugs. FTS also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. Additionally, FTS has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FTS is that it has been shown to be effective against a wide range of cancer cell types. Another advantage is that FTS has relatively low toxicity compared to other cancer drugs. However, one limitation of FTS is that its mechanism of action is not well understood, which makes it difficult to optimize its use in cancer treatment. Additionally, FTS has poor solubility in water, which can make it challenging to formulate for use in animal studies.
Zukünftige Richtungen
There are several future directions for research on FTS. One area of interest is in understanding the molecular mechanisms underlying its anti-cancer effects. Another area of research is in optimizing the formulation of FTS for use in animal studies and clinical trials. Additionally, there is interest in exploring the potential of FTS as a combination therapy with other cancer drugs. Finally, there is a need for further studies to determine the safety and efficacy of FTS in humans.
Synthesemethoden
The synthesis of FTS involves the reaction of 2-(2-thienylsulfonyl)ethylamine with 4-fluorobenzenesulfonyl chloride. The reaction occurs in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or acetonitrile. The reaction produces FTS as a white crystalline solid with a melting point of 166-168°C.
Wissenschaftliche Forschungsanwendungen
FTS has been extensively studied for its potential applications in cancer research. In vitro studies have shown that FTS inhibits the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. In vivo studies have also demonstrated that FTS can inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQKVITBFLSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


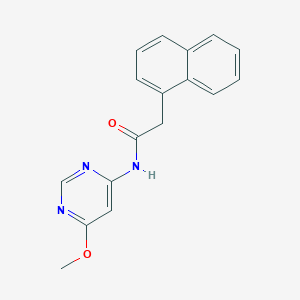

![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)
![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)

![3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2722766.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)
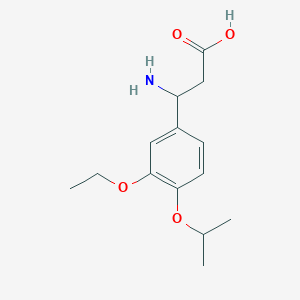
![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)
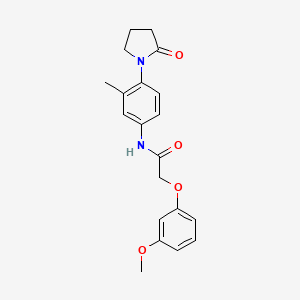
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)
